molecular formula C12H14BrIO2 B6294718 tert-butyl 3-Bromo-4-iodo-5-methylbenzoate CAS No. 2364584-56-3

tert-butyl 3-Bromo-4-iodo-5-methylbenzoate

Cat. No.: B6294718
CAS No.: 2364584-56-3
M. Wt: 397.05 g/mol
InChI Key: NBUYHYOFVUWGND-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-iodo-5-methylbenzoate: is a chemical compound with the molecular formula C12H14BrIO2. It is characterized by the presence of a tert-butyl group, bromo, iodo, and methyl groups attached to a benzene ring, which is further esterified with a carboxylate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of tert-butyl benzoate. This involves the addition of bromine and iodine in the presence of a catalyst such as iron(III) chloride (FeCl3).

  • Esterification: The benzoic acid precursor can be esterified with tert-butanol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions and esterification processes under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to remove halogen atoms, resulting in different structural isomers.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Different substituted benzene derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-bromo-4-iodo-5-methylbenzoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Biology: It serves as a reagent in biochemical assays and studies involving halogenated compounds. Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which tert-butyl 3-bromo-4-iodo-5-methylbenzoate exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms makes it a good electrophile, allowing it to participate in various organic reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

  • Tert-butyl 3-chloro-4-bromo-5-methylbenzoate

  • Tert-butyl 3-bromo-4-fluoro-5-methylbenzoate

  • Tert-butyl 3-iodo-4-bromo-5-methylbenzoate

Uniqueness: Tert-butyl 3-bromo-4-iodo-5-methylbenzoate is unique due to the combination of bromo and iodo substituents on the benzene ring, which provides distinct reactivity compared to compounds with only one type of halogen.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.

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Properties

IUPAC Name

tert-butyl 3-bromo-4-iodo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrIO2/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUYHYOFVUWGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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